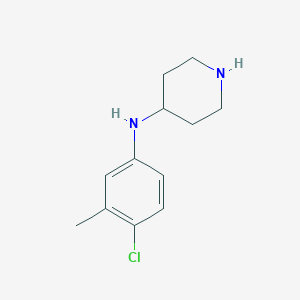
4-Piperidinamine, N-(4-chloro-3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a 4-chloro-3-methylphenyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- typically involves the reaction of 4-chloro-3-methylaniline with piperidine under specific conditions. One common method includes the following steps:
Nucleophilic Substitution Reaction: 4-chloro-3-methylaniline is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
In an industrial setting, the synthesis of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- may involve similar reaction steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, DMSO)
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted piperidinamine derivatives
Scientific Research Applications
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperidine derivatives and their potential biological activities.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, N-(4-chloro-3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. This interaction can lead to analgesic and neuroprotective effects, making it a potential candidate for the treatment of pain and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Anilidopiperidine: A related compound with similar analgesic properties.
N-Phenyl-4-piperidinamine: Another piperidine derivative with applications in medicinal chemistry.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl analogues
Uniqueness
4-Piperidinamine, N-(4-chloro-3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-3-methylphenyl group enhances its binding affinity to certain receptors, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
886506-69-0 |
|---|---|
Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
N-(4-chloro-3-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H17ClN2/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 |
InChI Key |
QNHYLFRZAFQSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















